molecular formula C7H8NNa3O6 B15289414 trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate

trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate

Cat. No.: B15289414
M. Wt: 273.10 g/mol
InChI Key: OHOTVSOGTVKXEL-PVUIRWQTSA-K
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Description

Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a trisodium salt and a bis(carboxylato(113C)methyl)amino group attached to a propanoate backbone. Its unique chemical properties make it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate typically involves the reaction of a suitable amino acid derivative with a carboxylating agent under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of sodium hydroxide to facilitate the formation of the trisodium salt. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require catalysts to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different scientific fields.

Properties

Molecular Formula

C7H8NNa3O6

Molecular Weight

273.10 g/mol

IUPAC Name

trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate

InChI

InChI=1S/C7H11NO6.3Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3/t4-;;;/m0.../s1/i2+1,3+1;;;

InChI Key

OHOTVSOGTVKXEL-PVUIRWQTSA-K

Isomeric SMILES

C[C@@H](C(=O)[O-])N([13CH2]C(=O)[O-])[13CH2]C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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